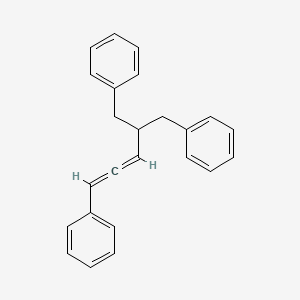
1,1'-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a penta-1,2-diene core flanked by benzyl and dibenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene typically involves the reaction of benzyl halides with penta-1,2-diene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the benzyl halide and subsequent coupling with the diene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzyl or dibenzene groups, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated dienes
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar structure but with a hexadiene core.
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: Contains a methyl-substituted pentadiene core.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Features a trimethyl-substituted propene core.
Uniqueness
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
919285-15-7 |
|---|---|
Fórmula molecular |
C24H22 |
Peso molecular |
310.4 g/mol |
InChI |
InChI=1S/C24H22/c1-4-11-21(12-5-1)17-10-18-24(19-22-13-6-2-7-14-22)20-23-15-8-3-9-16-23/h1-9,11-18,24H,19-20H2 |
Clave InChI |
JQKKGAADFNTXNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
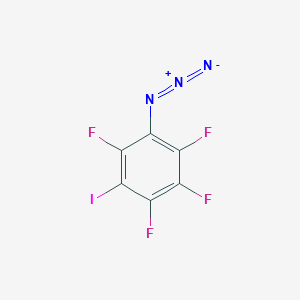
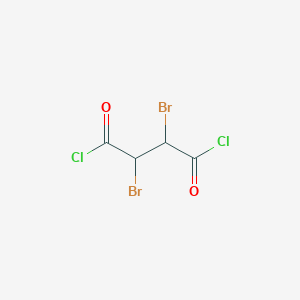
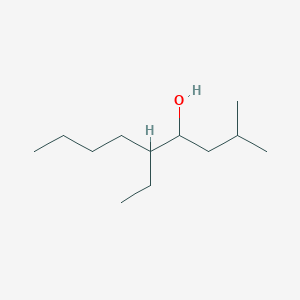
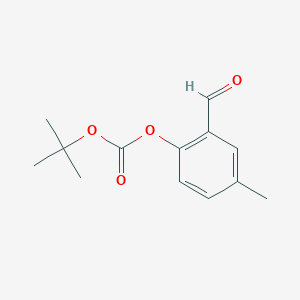
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
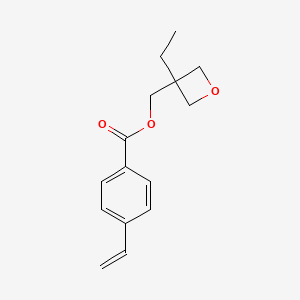
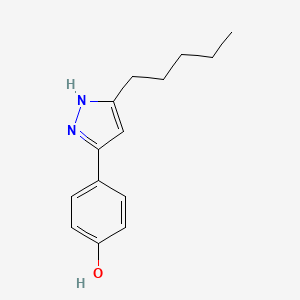
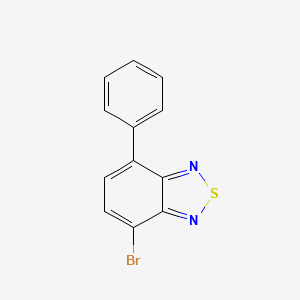
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

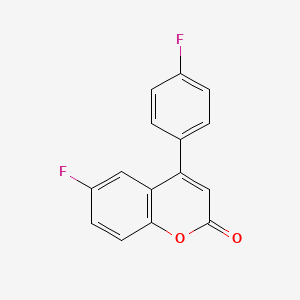
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
